molecular formula C12H15ClN2S B1481542 5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092798-46-2

5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1481542
CAS No.: 2092798-46-2
M. Wt: 254.78 g/mol
InChI Key: LBYKYCFJMNDPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have been used in the synthesis of various biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of specific thiophene derivatives can be confirmed using techniques such as FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Gomha et al. (2016) involved the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds were evaluated for their antitumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for specific derivatives, indicating potential applications in cancer therapy Gomha, Edrees, & Altalbawy, 2016.

Antidepressant Activity

Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant activity. One specific compound demonstrated significant reduction in immobility time in behavioral tests, suggesting potential as an antidepressant medication Mathew, Suresh, & Anbazhagan, 2014.

Antioxidant Agents

Prabakaran, Manivarman, and Bharanidharan (2021) conducted a study on the synthesis of novel chalcone derivatives as highly potent antioxidant agents. The compounds showed potential antioxidants for their in vitro activity against DPPH, indicating their use in combating oxidative stress Prabakaran, Manivarman, & Bharanidharan, 2021.

Anti-inflammatory and Radical Scavenging Agents

Prabhudeva et al. (2017) presented an environmentally benign synthesis of thiophene-appended pyrazoles as anti-inflammatory and radical scavenging agents. Compounds from this synthesis showed excellent anti-inflammatory activities and radical scavenging abilities, suggesting their therapeutic potential in inflammatory diseases Prabhudeva, Bharath, Kumar, Naveen, Lokanath, Mylarappa, & Kumar, 2017.

Molecular Docking and Anti-diabetic Studies

Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan (2020) explored the synthesis of benzimidazole-pyrazoline hybrid molecules, evaluating them for α-glucosidase inhibition activity. The study indicated compound 5d as an effective inhibitor, showing potential for anti-diabetic drug development Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020.

Future Directions

Thiophene derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKYCFJMNDPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.